molecular formula C12H7BrCl2O B14158381 1-Bromo-2,3-dichloro-4-phenoxybenzene CAS No. 88803-79-6

1-Bromo-2,3-dichloro-4-phenoxybenzene

Cat. No.: B14158381
CAS No.: 88803-79-6
M. Wt: 317.99 g/mol
InChI Key: WOQJPIHVYSZOKC-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-phenoxybenzene is an organic compound with the molecular formula C12H7BrCl2O It is a derivative of benzene, featuring bromine, chlorine, and phenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3-dichloro-4-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,3-dichloro-4-phenoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dichloro-4-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation may produce quinones or other oxidized products .

Scientific Research Applications

1-Bromo-2,3-dichloro-4-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of intermediates that can undergo further reactions. The phenoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Properties

CAS No.

88803-79-6

Molecular Formula

C12H7BrCl2O

Molecular Weight

317.99 g/mol

IUPAC Name

1-bromo-2,3-dichloro-4-phenoxybenzene

InChI

InChI=1S/C12H7BrCl2O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H

InChI Key

WOQJPIHVYSZOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Cl)Cl

Origin of Product

United States

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